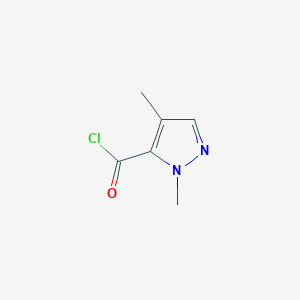

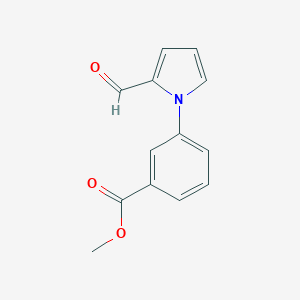

methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate

Vue d'ensemble

Description

Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate, also known as MFPB or NSC 697887, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MFPB is a pyrrole-based compound that has been synthesized through a multi-step process involving the reaction of benzaldehyde with ethyl acetoacetate, followed by the addition of pyrrole and methyl iodide.

Applications De Recherche Scientifique

Antimicrobial Activity

Pyrrolopyrazine derivatives have demonstrated antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics or antifungal agents .

Anti-Inflammatory Properties

Some pyrrolopyrazine derivatives display anti-inflammatory activity. These molecules may modulate inflammatory pathways, making them relevant in the context of inflammatory diseases and conditions .

Antiviral Effects

Certain pyrrolopyrazine derivatives exhibit antiviral properties. These compounds could be explored further for their potential in combating viral infections .

Antioxidant Capacity

Pyrrolopyrazines may act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. Their antioxidant properties make them intriguing candidates for therapeutic interventions .

Antitumor Potential

Researchers have investigated pyrrolopyrazine derivatives as potential antitumor agents. These compounds may interfere with cancer cell growth, proliferation, or survival pathways. Further studies are needed to elucidate their mechanisms of action .

Kinase Inhibition

Some pyrrolopyrazine derivatives specifically target kinases, which play crucial roles in cellular signaling pathways. These compounds could be valuable in drug discovery efforts related to kinase-associated diseases .

While the exact mechanisms of action for pyrrolopyrazine derivatives remain incompletely understood, their diverse biological activities warrant continued exploration. Medicinal chemistry researchers can use this information to design and synthesize new leads for various diseases . If you’d like more details or additional applications, feel free to ask! 😊

Propriétés

IUPAC Name |

methyl 3-(2-formylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-5-11(8-10)14-7-3-6-12(14)9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDIMIWDNJGXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589723 | |

| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |

CAS RN |

168618-86-8 | |

| Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)

![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)

![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)

![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)